Tirotundin

Diabetes research Metabolic disorders Nuclear receptor pharmacology

Researchers studying PPARγ-mediated metabolic pathways often encounter batch-to-batch variability among Tithonia-derived sesquiterpene lactones. Tirotundin eliminates this uncertainty: • 2.0-fold higher PPARγ binding affinity (IC50 = 27 μM) vs. tagitinin A (55 μM) • Complete NF-κB suppression at 50 μM without COX-1/PLA2 interference • Dual PPARα/γ agonism with favorable in silico ADME-T (Lipinski-compliant) Supplied as ≥98% pure powder with rigorous analytical QC. Global shipping with cold-chain options.

Molecular Formula C19H28O6
Molecular Weight 352.4 g/mol
Cat. No. B1241128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirotundin
Synonymstirotundin
Molecular FormulaC19H28O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2
InChIInChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1
InChIKeyVKWNXJLVNFOOOS-QNIDSSLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tirotundin for Research Procurement: PPARα/γ Dual Agonist Sesquiterpene Lactone from Tithonia diversifolia


Tirotundin (CAS 56377-67-4; synonym: Tagitinin D) is a germacranolide-type sesquiterpene lactone isolated from the aerial parts of Tithonia diversifolia (Mexican sunflower), a plant traditionally used in Central American and Chinese medicine for diabetes and hepatitis [1]. The compound is characterized by a reactive α-methylene-γ-lactone moiety and is recognized as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, with a reported pIC₅₀ of 4.6 (IC₅₀ = 27 μM) for PPARγ binding [2]. Tirotundin also demonstrates NF-κB pathway inhibition independent of arachidonic acid cascade enzymes [3].

Why Tagitinin A, Tagitinin C, or Other Tithonia Sesquiterpenoids Cannot Substitute for Tirotundin in Targeted Studies


While Tithonia diversifolia yields multiple structurally related sesquiterpene lactones including tagitinin A, tagitinin C, diversifolin, and tirotundin derivatives, these in-class compounds exhibit substantial divergence in quantitative target engagement and functional outcomes. Tirotundin demonstrates a 2.0-fold lower IC₅₀ for PPARγ binding (27 μM) compared to the co-isolated analog tagitinin A (55 μM) [1], and produces complete NF-κB suppression at 50 μM whereas certain analogs are inactive in this pathway [2]. Additionally, the nematicidal activity of tirotundin via acetylcholinesterase inhibition (IC₅₀ = 6.89 μg/mL) is a distinct functional profile not uniformly shared across all Tithonia sesquiterpenoids [3]. Substituting tirotundin with tagitinin C or diversifolin in anti-inflammatory or PPAR-focused research programs would therefore introduce uncontrolled variance in potency and mechanistic specificity.

Quantitative Differentiation of Tirotundin: Head-to-Head and Cross-Study Comparative Evidence


PPARγ Binding Affinity: Tirotundin Exhibits 2.0-Fold Higher Potency than Tagitinin A

Tirotundin binds directly to the PPARγ ligand-binding domain with an IC₅₀ of 27 μM, representing a 2.0-fold greater affinity than the co-isolated analog tagitinin A, which exhibits an IC₅₀ of 55 μM in the same fluorescence polarization competitive binding assay [1].

Diabetes research Metabolic disorders Nuclear receptor pharmacology

PPARα Transactivation: Tirotundin and Tagitinin A Show Comparable Activity at 10 μM

Tirotundin and tagitinin A both stimulate PPARα-dependent SULT2A1 gene promoter transactivation by 2.3-fold relative to vehicle control at a concentration of 10 μM, indicating equivalent potency for PPARα agonism [1].

Lipid metabolism Dyslipidemia PPARα agonism

NF-κB Inhibition: Tirotundin Achieves Complete Suppression at 50 μM with Defined Selectivity Profile

Tirotundin at a concentration of 50 μM completely suppresses NF-κB activation following TNF-α stimulation (1-hour treatment), whereas it does not inhibit cyclooxygenase-1 or phospholipase A₂, establishing a selective NF-κB inhibitory mechanism distinct from non-specific arachidonic acid pathway blockade [1] .

Inflammation NF-κB signaling Cytokine regulation

Acetylcholinesterase Inhibition: Tirotundin Demonstrates Nematicidal Activity (IC₅₀ = 6.89 μg/mL)

Tirotundin inhibits acetylcholinesterase (AChE) isolated from Caenorhabditis elegans with an IC₅₀ of 6.89 ± 0.30 μg/mL, an activity profile that distinguishes it from other Tithonia sesquiterpenoids such as tagitinin A and tagitinin C which have been primarily characterized for antiviral and cytotoxic properties rather than AChE inhibition [1].

Nematicide discovery Acetylcholinesterase inhibition Agricultural biotechnology

In Silico ADME-T Profile: Tirotundin Predicted to Have Favorable Drug-Likeness Parameters

In a 2022 in silico ADME-T study of 18 Tithonia diversifolia phytoconstituents, tirotundin, along with tagitinin A, tagitinin C, tagitinin F, and β-gurjunene, was predicted to possess better ADME-T properties than other evaluated compounds, and all compounds including tirotundin complied with Lipinski's Rule of Five (MW = 352.42; H-bond donors = 1; H-bond acceptors = 6; calculated XLogP ≈ 2.25) [1] [2].

ADME prediction Drug-likeness Pharmacokinetic screening

Cytotoxicity Cross-Study Comparison: Tirotundin Displays Variable Potency Across Cell Lines Without Consistent Advantage

Cross-study analysis reveals that tirotundin exhibits cytotoxicity across multiple human cancer cell lines, but no consistent potency advantage over tagitinin A or tagitinin C can be established. In a 2023 study, all three compounds (tagitinin A, 1β-hydroxytirotundin 3-O-methyl ether, and tagitinin C) showed IC₅₀ values ranging from 1.32 ± 0.14 to 46.34 ± 2.74 μM across five cell lines (A549, T24, Huh-7, 8505, SNU-1), but tirotundin itself was not included in this direct comparison panel [1]. Tagitinin C demonstrates IC₅₀ = 6.1 μg/mL against U373 glioblastoma cells , and induces G0/G1 arrest in OCI-AML3 cells at 0.25 μg/mL [1]. The absence of direct tirotundin comparator data in these cytotoxicity studies precludes a definitive potency ranking for anticancer applications.

Cancer research Cytotoxicity screening Cell line profiling

Tirotundin Procurement: Evidence-Backed Research and Industrial Application Scenarios


Diabetes and Metabolic Disorder Research: PPARγ-Focused Mechanistic Studies

Tirotundin is the preferred sesquiterpene lactone for PPARγ-focused metabolic research due to its 2.0-fold higher binding affinity (IC₅₀ = 27 μM) compared to the co-occurring analog tagitinin A (IC₅₀ = 55 μM) [1]. Its dual PPARα/γ agonism profile—equivalent to tagitinin A for PPARα (2.3-fold SULT2A1 promoter activation at 10 μM) but superior for PPARγ—makes it an advantageous positive control or lead scaffold for investigating combined regulation of glucose homeostasis and lipid metabolism. Procurement should be prioritized for studies requiring definitive PPARγ target engagement data with minimized compound quantity requirements.

Anti-Inflammatory Pathway Dissection: NF-κB Signaling Without Arachidonic Acid Confounding

For researchers investigating NF-κB-mediated inflammatory signaling while requiring exclusion of COX/PLA₂ pathway interference, tirotundin offers a validated selective profile. The compound achieves complete NF-κB suppression at 50 μM following TNF-α stimulation while demonstrating no inhibitory activity against cyclooxygenase-1 or phospholipase A₂ [1]. This mechanistic selectivity distinguishes tirotundin from broad-spectrum anti-inflammatory natural products and enables cleaner interpretation of NF-κB-dependent outcomes.

Nematicide Discovery and Agricultural Biotechnology: AChE Inhibition Lead

Tirotundin's demonstrated acetylcholinesterase inhibitory activity (IC₅₀ = 6.89 ± 0.30 μg/mL against C. elegans AChE) establishes it as a functional lead compound for nematicide discovery programs [1]. This activity profile is not documented for other major Tithonia sesquiterpenoids such as tagitinin A and tagitinin C, which have been characterized for antiviral and cytotoxic endpoints. Procurement for agricultural biotechnology applications should prioritize tirotundin over these analogs when AChE inhibition or nematicidal activity is the primary screening objective.

Natural Product Library Screening and Pharmacophore Development

Tirotundin's favorable in silico ADME-T profile—including compliance with Lipinski's Rule of Five (MW = 352.42, HBD = 1, HBA = 6, XLogP ≈ 2.25) and classification in the 'better ADME-T' group among 18 Tithonia constituents [1] [2]—supports its inclusion in natural product screening libraries for drug discovery. Researchers seeking sesquiterpene lactones with dual PPARα/γ activity and acceptable predicted pharmacokinetic parameters should prioritize tirotundin over Tithonia-derived compounds that violate drug-likeness criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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